5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide
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Overview
Description
- Zatosetron (LY-277,359) is a drug that acts as an antagonist at the 5HT₃ receptor.
- It is orally active and has a long duration of action, producing antinauseant effects without stimulating gastrointestinal transport .
Preparation Methods
- The chemical synthesis of Zatosetron is relatively complex.
- One common method involves reacting a precursor compound with maleic acid to obtain Zatosetron .
Chemical Reactions Analysis
- Zatosetron undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to each transformation.
- Major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
- Zatosetron finds applications in various fields:
Chemistry: Used as a research tool to study 5HT₃ receptors.
Biology: Investigated for its effects on nausea and vomiting.
Medicine: Explored for its anxiolytic properties in both animal studies and human trials.
Mechanism of Action
- Zatosetron exerts its effects by antagonizing the 5HT₃ receptor.
- The molecular targets and pathways involved are related to the modulation of serotonin signaling.
Comparison with Similar Compounds
- While Zatosetron is unique in its long duration of action and antinauseant effects, it shares similarities with other 5HT₃ antagonists such as Ondansetron, Bemesetron, Granisetron, Ricasetron, Tropanserin, and Tropisetron.
properties
IUPAC Name |
5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKBYQZELVEOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861279 |
Source
|
Record name | 5-Chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1-benzofuran-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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